Simvastatin-d11 is a deuterated form of simvastatin, a widely used medication primarily for lowering cholesterol levels and reducing the risk of cardiovascular diseases. Simvastatin operates as a competitive inhibitor of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. The compound is classified as a small molecule and is recognized for its therapeutic benefits in managing dyslipidemia and preventing heart-related conditions.
Simvastatin-d11 is derived from simvastatin, which itself is produced through various synthetic methods or fermentation processes involving the fungus Aspergillus terreus. It falls under the category of statins, which are lipid-lowering medications. The deuterated form, simvastatin-d11, is utilized in research settings, particularly in pharmacokinetic studies to trace metabolic pathways and interactions without interference from the non-deuterated form.
The synthesis of simvastatin-d11 can be approached through several methodologies:
Technical details regarding these methods highlight their efficiency and specificity, particularly the biocatalytic route that minimizes the need for extensive chemical handling.
Simvastatin-d11 has a molecular formula of with a molecular weight of approximately 418.57 g/mol. The presence of deuterium atoms (D) in place of hydrogen alters the compound's isotopic composition, which can be beneficial for tracking its metabolic fate in biological systems.
Simvastatin-d11 undergoes various chemical reactions similar to its non-deuterated counterpart. Key reactions include:
These reactions are critical for understanding both the synthesis and metabolic pathways of simvastatin-d11.
Simvastatin-d11 functions by inhibiting the activity of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This inhibition results in:
The Ki value for simvastatin as an inhibitor is approximately 0.2 nM, indicating its potency in blocking HMG-CoA reductase activity effectively.
Simvastatin-d11 exhibits several notable physical and chemical properties:
Simvastatin-d11 is primarily used in scientific research, particularly in pharmacokinetic studies that investigate drug metabolism and interactions within biological systems. Its deuterated nature allows researchers to trace metabolic pathways more accurately without confounding effects from non-deuterated compounds. Additionally, it can be useful for studying drug-drug interactions and assessing genetic variations affecting drug metabolism.
Simvastatin-d11 (C₂₅H₂₇D₁₁O₅; MW 429.63) is a stable isotope-labeled derivative of simvastatin where eleven hydrogen atoms are replaced by deuterium. This labeling is strategically positioned to maintain metabolic stability and minimize isotopic exchange in vivo. The primary synthetic routes include:
Table 1: Key Isotopic Labeling Methods for Simvastatin-d11
Method | Deuterium Source | Catalyst/Enzyme | Max D-Incorporation | Regioselectivity |
---|---|---|---|---|
Catalytic H/D Exchange | Acetone-d6 | B(C₆F₅)₃ | >99% | β-amino C–H bonds |
Biocatalytic Synthesis | D₂O / Labeled media | Aspergillus terreus | ≤50% | Non-specific |
Semisynthetic Labeling | α-d₃-Acyl donors | LovD Acyltransferase | 98% | C8-hydroxy position |
Optimizing deuterium enrichment requires precise control of reaction parameters:
Synthetic methodologies for deuterated statins vary significantly in efficiency and scalability:
Table 2: Comparison of Synthetic Routes for Deuterated Statins
Method | Yield | Isotopic Purity | Advantages | Limitations |
---|---|---|---|---|
Catalytic H/D Exchange | 77–95% | >98% atom D | No protection steps; high regioselectivity | Requires toxic catalysts (B(C₆F₅)₃) |
Biocatalytic Synthesis | >90% | 95% by HPLC | Single-step; aqueous conditions | Low D-incorporation (≤50%) |
Chemoenzymatic Acylation | >99% | 98% atom D | Scalable (>1 kg); avoids harsh reagents | Dependent on engineered enzymes |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3